molecular formula C14H21BrN2O3S B10885273 4-Bromo-2-{[4-(propylsulfonyl)piperazin-1-yl]methyl}phenol

4-Bromo-2-{[4-(propylsulfonyl)piperazin-1-yl]methyl}phenol

Cat. No.: B10885273
M. Wt: 377.30 g/mol
InChI Key: PAPAMSAUJYNJSP-UHFFFAOYSA-N
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Description

4-BROMO-2-{[4-(PROPYLSULFONYL)PIPERAZINO]METHYL}PHENOL is a complex organic compound that features a brominated phenol core with a piperazine moiety substituted with a propylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-2-{[4-(PROPYLSULFONYL)PIPERAZINO]METHYL}PHENOL typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-BROMO-2-{[4-(PROPYLSULFONYL)PIPERAZINO]METHYL}PHENOL can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Quinones or other oxidized phenolic derivatives.

    Reduction: De-brominated phenol.

    Substitution: Various substituted phenolic compounds depending on the nucleophile used.

Scientific Research Applications

4-BROMO-2-{[4-(PROPYLSULFONYL)PIPERAZINO]METHYL}PHENOL has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-BROMO-2-{[4-(PROPYLSULFONYL)PIPERAZINO]METHYL}PHENOL involves its interaction with specific molecular targets. The piperazine moiety can interact with biological receptors, while the phenolic group can participate in hydrogen bonding and other interactions. The propylsulfonyl group may enhance the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

    4-BROMO-2-{[4-(METHYLSULFONYL)PIPERAZINO]METHYL}PHENOL: Similar structure but with a methylsulfonyl group instead of a propylsulfonyl group.

    4-BROMO-2-{[4-(ETHYLSULFONYL)PIPERAZINO]METHYL}PHENOL: Similar structure but with an ethylsulfonyl group instead of a propylsulfonyl group.

Uniqueness

The uniqueness of 4-BROMO-2-{[4-(PROPYLSULFONYL)PIPERAZINO]METHYL}PHENOL lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The propylsulfonyl group may provide distinct solubility and pharmacokinetic properties compared to its methyl and ethyl analogs .

Properties

Molecular Formula

C14H21BrN2O3S

Molecular Weight

377.30 g/mol

IUPAC Name

4-bromo-2-[(4-propylsulfonylpiperazin-1-yl)methyl]phenol

InChI

InChI=1S/C14H21BrN2O3S/c1-2-9-21(19,20)17-7-5-16(6-8-17)11-12-10-13(15)3-4-14(12)18/h3-4,10,18H,2,5-9,11H2,1H3

InChI Key

PAPAMSAUJYNJSP-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)N1CCN(CC1)CC2=C(C=CC(=C2)Br)O

Origin of Product

United States

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